Cas no 326908-18-3 (2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid)

2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid is a specialized organic compound featuring a benzoic acid core functionalized with a 4,4-dimethyl-2-oxooxolan-3-yloxy carbonyl group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks or ester derivatives. The lactone moiety (oxolan-2-one) enhances its utility in ring-opening reactions or as a protecting group strategy. Its benzoic acid component allows for further derivatization via carboxylate chemistry. The compound's stability and defined stereochemistry at the oxolan-3-yl position may also support applications in asymmetric synthesis or pharmaceutical precursor development. Handling requires standard precautions for carboxylic acid derivatives.
2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid structure
326908-18-3 structure
Product Name:2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid
CAS No:326908-18-3
MF:C14H14O6
MW:278.257364749908
CID:5891997
PubChem ID:2770200
Update Time:2025-08-03

2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-([(4,4-DIMETHYL-2-OXOTETRAHYDROFURAN-3-YL)OXY]CARBONYL)BENZOIC ACID
    • 1,2-Benzenedicarboxylic acid, 1-(tetrahydro-4,4-dimethyl-2-oxo-3-furanyl) ester
    • Oprea1_616376
    • SR-01000081562-1
    • 326908-18-3
    • CCG-17335
    • UNM000000566801
    • SR-01000081562
    • 2-(4,4-dimethyl-2-oxooxolan-3-yl)oxycarbonylbenzoic acid
    • F0814-0038
    • IFLab1_003719
    • AKOS001633175
    • 2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid
    • IDI1_009826
    • Z56799980
    • HMS1422J01
    • 2-(((4,4-dimethyl-2-oxotetrahydrofuran-3-yl)oxy)carbonyl)benzoic acid
    • Inchi: 1S/C14H14O6/c1-14(2)7-19-13(18)10(14)20-12(17)9-6-4-3-5-8(9)11(15)16/h3-6,10H,7H2,1-2H3,(H,15,16)
    • InChI Key: HVYBQCNCBSFNTG-UHFFFAOYSA-N
    • SMILES: C1(C(OC2C(C)(C)COC2=O)=O)=CC=CC=C1C(O)=O

Computed Properties

  • Exact Mass: 278.07903816g/mol
  • Monoisotopic Mass: 278.07903816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 491.3±40.0 °C(Predicted)
  • pka: 3.31±0.36(Predicted)

2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid Pricemore >>

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Additional information on 2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid

Comprehensive Overview of 2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid (CAS No. 326908-18-3)

2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid (CAS No. 326908-18-3) is a specialized organic compound with significant applications in pharmaceutical intermediates and fine chemical synthesis. Its unique molecular structure, featuring a benzoic acid core linked to a 4,4-dimethyl-2-oxooxolan-3-yl moiety, makes it a valuable building block for researchers exploring novel drug formulations and biodegradable materials. The compound's carboxyl and ester functional groups contribute to its reactivity, enabling diverse chemical transformations.

In recent years, the demand for high-purity intermediates like 326908-18-3 has surged due to advancements in targeted drug delivery systems and green chemistry. Researchers frequently search for "synthesis methods for 2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid" or "CAS 326908-18-3 solubility data," reflecting its relevance in optimizing reaction conditions. The compound's stability under physiological pH ranges also sparks interest in "prodrug design using oxolan derivatives," a trending topic in medicinal chemistry.

The spectroscopic characterization of 326908-18-3, including NMR and HPLC-MS profiles, is critical for quality control. Analytical chemists emphasize its distinct IR absorption bands at 1720 cm-1 (C=O stretch) and 1280 cm-1 (C-O-C), which aid in identification. Regulatory compliance queries such as "Is CAS 326908-18-3 REACH registered?" highlight its commercial importance in the European market.

From an industrial perspective, 326908-18-3 aligns with the "sustainable synthesis" trend, as its derivatives show potential in biodegradable polymer applications. Patent databases reveal growing interest in its use for photoactive coatings, correlating with searches for "light-sensitive compounds in material science." The compound's low ecotoxicity further supports its adoption in eco-friendly formulations.

Ongoing studies explore the kinetics of ester hydrolysis in 2-{[(4,4-dimethyl-2-oxooxolan-3-yl)oxy]carbonyl}benzoic acid, addressing common search terms like "hydrolysis rate of oxolane esters." This data is vital for designing controlled-release formulations in agriculture and pharmaceuticals. The compound's logP value (~2.1) also makes it a candidate for "lipophilic drug carriers," a hot topic in nanomedicine research.

In conclusion, CAS 326908-18-3 represents a versatile chemical entity bridging multiple disciplines. Its evolving applications—from catalysis to bioimaging probes—underscore the need for continued research, as reflected in rising search volumes for "innovative uses of oxolan-carboxyl hybrids." Proper handling protocols and storage at 2-8°C ensure its longevity in research settings.

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